

An In-depth Technical Guide to Melibiulose: Discovery and Natural Occurrence

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Compound of Interest

Compound Name: Melibiulose

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Introduction

Melibiulose, a disaccharide composed of galactose and fructose, is a ketose analogue of melibiose. Its chemical name is 6-O- α -D-galactopyranosyl-D-fructofuranose. While not as widely known as its glucose-containing counterpart, **melibiulose** holds interest for researchers in carbohydrate chemistry, food science, and drug development due to its unique structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrence of **melibiulose**, supported by available quantitative data and detailed experimental protocols.

Discovery and Synthesis

The discovery of **melibiulose** is not attributed to a single individual or a specific date but rather emerged from the broader field of carbohydrate chemistry and the study of disaccharides. Its synthesis has been described in the scientific literature, providing a method for obtaining the compound for research purposes.

A key method for the synthesis of **melibiulose** involves the chemical modification of related sugars. For instance, the chemical structure has been described in the context of creating versatile building blocks from disaccharides.

Natural Occurrence of Melibiulose

Melibiulose is a naturally occurring disaccharide, though its presence in food sources is not as extensively documented as other common sugars. It is considered a minor component in various natural products.

Table 1: Quantitative Data on the Natural Occurrence of **Melibiulose**

Natural Source	Concentration	Reference
Honey	Trace amounts; specific quantification often not performed in general sugar profiling.	General carbohydrate analysis of honey literature.
Fruits and Vegetables	Not widely reported; may be present in trace amounts where both galactose and fructose are available for enzymatic synthesis.	General plant carbohydrate literature.

Note: Quantitative data for **melibiulose** is limited in publicly available literature. The table reflects the general understanding of its occurrence.

Experimental Protocols

The identification and quantification of **melibiulose** rely on established analytical techniques for carbohydrate analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for Melibiulose Analysis

HPLC is a powerful technique for separating and quantifying sugars. For disaccharides like **melibiulose**, specific column chemistries and detection methods are utilized.

Protocol for HPLC Analysis of Disaccharides:

- Sample Preparation:
 - Homogenize the sample (e.g., food matrix).
 - Extract sugars with a suitable solvent (e.g., 80% ethanol).
 - Centrifuge to remove solids.
 - Filter the supernatant through a 0.45 μm filter.
 - For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
- Chromatographic Conditions:
 - Column: Amino-propyl bonded silica column (e.g., Aminex HPX-87C) or a hydrophilic interaction chromatography (HILIC) column.
 - Mobile Phase: Acetonitrile:Water gradient.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35-40 $^{\circ}\text{C}$.
 - Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
For enhanced specificity, coupling to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Melibiulose Analysis

GC-MS is a highly sensitive method for carbohydrate analysis but requires derivatization to make the sugars volatile.

Protocol for GC-MS Analysis of Disaccharides:

- Sample Preparation and Hydrolysis (if analyzing monosaccharide composition):

- Extract sugars as described for HPLC.
- For analysis of constituent monosaccharides, perform acid hydrolysis (e.g., with 2M trifluoroacetic acid).
- Derivatization:
 - Dry the sugar extract or hydrolysate completely.
 - Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).
 - Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 150 °C, ramp to 280 °C.
 - Carrier Gas: Helium.
 - Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-650.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the unambiguous structural identification of carbohydrates like **melibiulose**.

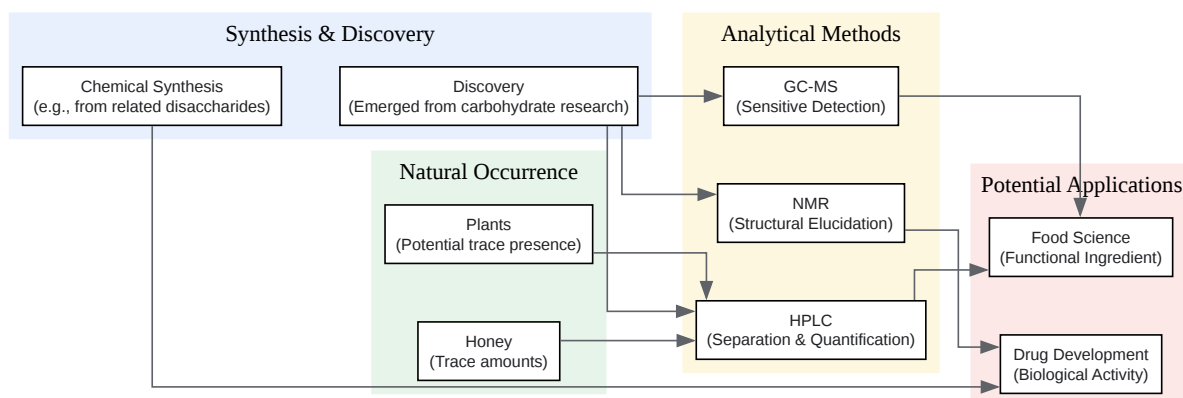
Protocol for NMR Analysis:

- Sample Preparation:
 - Dissolve the purified **melibiulose** sample in a suitable deuterated solvent (e.g., D₂O).
- NMR Experiments:

- Acquire ^1H and ^{13}C NMR spectra.
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to determine the glycosidic linkage.

Logical Relationships in Melibiulose Research

The following diagram illustrates the interconnectedness of the key aspects of **melibiulose** research, from its synthesis and natural occurrence to its analysis and potential applications.



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